Methyl hydrazinecarbodithioate
Overview
Description
Methyl hydrazinecarbodithioate is an organic compound with the molecular formula C2H6N2S2. It is a derivative of hydrazine and is known for its applications in various chemical reactions and biological activities. This compound is often used as an intermediate in the synthesis of other chemical compounds, particularly those containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Methyl hydrazinecarbodithioate is an inhibitor of the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA and RNA. By inhibiting this enzyme, this compound can effectively prevent the growth of certain cells, such as cervical cancer cells .
Mode of Action
This compound interacts with its target, dihydrofolate reductase, by binding to it and preventing it from catalyzing the conversion of dihydrofolate to tetrahydrofolate . This interaction disrupts the synthesis of nucleotides, leading to a halt in DNA and RNA production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate metabolic pathway . By inhibiting dihydrofolate reductase, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. This disruption affects the downstream production of DNA and RNA, leading to cell growth inhibition .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth , particularly in cervical cancer cells . By disrupting the folate metabolic pathway and halting the production of DNA and RNA, this compound effectively prevents the proliferation of these cells .
Biochemical Analysis
Biochemical Properties
Methyl hydrazinecarbodithioate plays a significant role in biochemical reactions, particularly in the synthesis of thiadiazole derivatives . It interacts with enzymes, proteins, and other biomolecules through its reactive functional groups. For instance, it can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can interfere with metabolic pathways by inhibiting key enzymes, resulting in altered cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression. The formation of stable complexes with metal ions further enhances its ability to modulate biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit or activate key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, this compound may be directed to the nucleus, where it can interact with DNA and RNA, modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hydrazinecarbodithioate can be synthesized through the reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically takes place in an alcohol solvent like ethanol or methanol. The general reaction is as follows:
CS2+N2H4⋅H2O→C2H6N2S2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various sulfur-containing compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: This compound can participate in substitution reactions, particularly with electrophiles, to form new carbon-sulfur or carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted hydrazinecarbodithioates.
Scientific Research Applications
Methyl hydrazinecarbodithioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its cytostatic and antitumor properties.
Industry: Utilized in the production of pesticides and fungicides.
Comparison with Similar Compounds
Methyl hydrazinecarbodithioate is similar to other hydrazine derivatives such as:
- Methyl hydrazinecarbothioamide
- This compound
- This compound
Uniqueness:
- This compound is unique due to its specific sulfur and nitrogen-containing structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metal ions. This makes it particularly useful in the synthesis of heterocyclic compounds and in biological applications.
Properties
IUPAC Name |
methyl N-aminocarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAXBOIRSPXAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063835 | |
Record name | Hydrazinecarbodithioic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hydrazinecarbodithioic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5397-03-5 | |
Record name | Methyldithiocarbazate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrazinecarbodithioate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarbodithioic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarbodithioic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl dithiocarbazinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl dithiocarbazate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2L2YRR7MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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